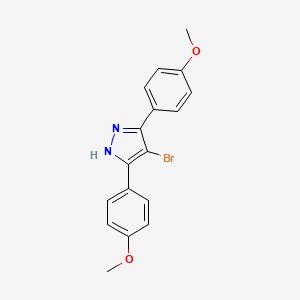
(1R,2R)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride: is a chemical compound characterized by its unique structural features, including a cyclopropane ring with a phenyl group and a trifluoromethyl group attached to the first carbon atom, and an amine group attached to the same carbon atom. The hydrochloride salt form enhances its stability and solubility in various solvents.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with phenylacetylene and trifluoromethyltrimethylsilane as starting materials.
Cyclopropanation Reaction: The key step involves a cyclopropanation reaction using a suitable catalyst, such as titanium tetrachloride (TiCl4) or zinc triflate (Zn(OTf)2) , to form the cyclopropane ring.
Amination Reaction: The resulting cyclopropane intermediate undergoes an amination reaction with ammonium chloride (NH4Cl) to introduce the amine group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid (HCl) .
Industrial Production Methods:
Batch Production: The compound is often produced in batch reactors, where the reaction conditions (temperature, pressure, and catalyst concentration) are carefully controlled to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final product in high purity.
Analyse Chemischer Reaktionen
(1R,2R)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form phenyl-2-(trifluoromethyl)cyclopropan-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) .
Reduction: Reduction reactions can be performed using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the trifluoromethyl group.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as alkyl halides or amines , to form different derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid, potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in methanol, lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides in the presence of a base, amines in polar solvents.
Major Products Formed:
Oxidation: Phenyl-2-(trifluoromethyl)cyclopropan-1-one.
Reduction: Reduced trifluoromethyl derivatives.
Substitution: Various substituted cyclopropanes.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride: has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules with cyclopropane rings.
Biology: The compound is used in biological studies to investigate the effects of trifluoromethyl groups on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism by which (1R,2R)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors that are sensitive to cyclopropane structures or trifluoromethyl groups.
Pathways Involved: The specific pathways depend on the biological or chemical context, but they may include enzyme inhibition , receptor binding , or modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
(1R,2S)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride
1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride
The uniqueness of (1R,2R)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride lies in its specific stereochemistry, which can lead to different biological and chemical properties compared to its isomers.
Eigenschaften
IUPAC Name |
(1R,2R)-1-phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-6-9(8,14)7-4-2-1-3-5-7;/h1-5,8H,6,14H2;1H/t8-,9+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDUTDSKIROIHZ-RJUBDTSPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@]1(C2=CC=CC=C2)N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-methylquinolin-8-yl)methanone](/img/structure/B2885878.png)
![N-(4-chlorophenyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2885880.png)
![2-{[1-(4-tert-butylbenzoyl)piperidin-3-yl]oxy}-5-fluoropyrimidine](/img/structure/B2885881.png)


![[(2-Acetylphenyl)carbamoyl]methyl3-[(5-chloro-2,4-dimethoxyphenyl)(methyl)sulfamoyl]benzoate](/img/structure/B2885889.png)




![2-(4-BUTOXYPHENYL)-4-{[(3-CHLOROPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE](/img/structure/B2885895.png)
![9-(4-(dimethylamino)phenyl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2885897.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4-hydroxypyridine-3-carboxylic acid](/img/structure/B2885898.png)
![2-[3-(1H-Imidazol-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2885899.png)
